Prometon
Overview
Description
Synthesis Analysis
The synthesis of Prometon and similar compounds involves complex chemical reactions, often explored within the context of process synthesis in chemical engineering. Process synthesis is critical in selecting the component parts and interconnecting them to create a flowsheet, a fundamental step in designing chemical processes. This area has seen rapid growth, with literature covering chemical reaction paths, separation systems, heat exchanger networks, complete flowsheets, and control systems. Significant insights have been developed for the design of heat exchanger networks and the synthesis of separation systems based on nearly ideal distillation technology. These insights are crucial for understanding the synthesis of complex organic molecules, including Prometon (Nishida, Stephanopoulos, & Westerberg, 1981).
Molecular Structure Analysis
Understanding the molecular structure of Prometon is essential for analyzing its chemical behavior and reactions. The molecular structure analysis involves examining the arrangement of atoms within the molecule and how this structure influences its chemical properties and reactivity. While specific studies on Prometon's molecular structure are not directly cited here, the methodologies used in molecular structure analysis, such as X-ray crystallography and homology modeling, provide valuable insights into the functional and mechanistic roles of various amino acid substitutions observed among enzymes and compounds, which is relevant for understanding Prometon's structure (Austin & Noel, 2003).
Chemical Reactions and Properties
The chemical properties of Prometon, including its reactivity and the types of chemical reactions it undergoes, are integral to its application and effectiveness. The review of on-surface synthesis provides insights into controlling chemical coupling reactions on surfaces, which could be relevant to understanding how Prometon reacts under different conditions (Clair & de Oteyza, 2019). Moreover, the synthesis and application of nanoparticles, including their antimicrobial activities, offer a perspective on the potential uses and reactivity of Prometon in various environments (Sharma, Yngard, & Lin, 2009).
Physical Properties Analysis
The physical properties of Prometon, such as solubility, melting point, and boiling point, are crucial for its application in various industrial and biochemical processes. While the articles cited do not directly address Prometon's physical properties, the methodologies and analyses presented are applicable for characterizing such properties. Understanding these physical properties is essential for determining Prometon's behavior in different phases and conditions, which is crucial for its synthesis and application.
Chemical Properties Analysis
Analyzing the chemical properties of Prometon involves understanding its reactivity, stability, and interactions with other compounds. The literature on the synthesis and activities of nanoparticles, including their interaction with biological molecules, provides a foundation for exploring Prometon's chemical properties, especially in biological and environmental contexts (Sharma, Yngard, & Lin, 2009).
Scientific Research Applications
Occurrence in the Environment : Prometon is commonly detected in surface water and groundwater, especially in urban areas. It's frequently found due to its use practices and environmental behavior, often compared to atrazine, another triazine herbicide (Capel et al., 1999).
Endocrine Disruption Studies : A study using in vitro bioassays and a 21-day fathead minnow reproduction assay showed that prometon might cause subtle endocrine and reproductive effects in fathead minnows, though no clear mechanism of action was observed (Villeneuve et al., 2006).
Identification in Groundwater : Prometon and its transformation products were identified in groundwater samples using high-resolution chromatography and mass spectrometry, highlighting its prevalence in environmental samples (Fernández-Ramos et al., 2014).
Soil Toxicity Studies : The method of applying prometon to soil significantly affects its phytotoxicity, as studied in white mustard. Different application methods resulted in varying levels of phytotoxicity (Ostrowski & Hance, 1973).
Photocatalytic Degradation Research : Research on the photocatalytic degradation of s-triazine herbicides, including prometon, under simulated solar light, identified cyanuric acid as the final degradation product, providing insights into environmental degradation mechanisms (Pelizzetti et al., 1990).
Advanced Extraction Techniques : Studies on the extraction and preconcentration of prometon from aqueous media using advanced techniques like online solid-phase extraction provide insights into monitoring and analysis methodologies (Torabizadeh et al., 2021).
Degradation Mechanism and Kinetics : Investigations into the degradation mechanisms and kinetics of prometon, particularly in enhancing ozonation processes, provide valuable information on water treatment and decontamination strategies (Qin et al., 2019).
Environmental Persistence : Studies on the persistence of prometon in semi-arid conditions show its impact on crops and soil, with implications for agricultural practices and environmental safety (Chivinge & Mpofu, 1990).
Interaction with Soil Colloids : Research on the adsorption of prometon on soil colloids using zeta potential measurements provides insights into its environmental mobility and potential impact on soil health (Hu Xiao-jie, 2003).
Safety And Hazards
properties
IUPAC Name |
6-methoxy-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEUFVQQFVOBCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)OC)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022341 | |
Record name | Prometon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [HSDB] | |
Record name | Prometon | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6851 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
READILY SOL IN CHLOROFORM, 150 g/L octan-1-ol, In benzene >250, methanol, acetone >500, dichloromethane 350, toluene 250 (all in g/L, 20 °C)., Organic solvents g/100 mL at 20 °C: n-hexane 1.2, methanol 60, cycylohexane 4.9, n-octanol 26, For more Solubility (Complete) data for PROMETON (6 total), please visit the HSDB record page. | |
Record name | PROMETON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.088 at 20 °C (units not specified) | |
Record name | PROMETON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000023 [mmHg], 2.3X10-6 mm Hg at 20 °C | |
Record name | Prometon | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6851 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | PROMETON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In analyzing whether the triazines share a common mechanism of toxicity, /the EPA Office of Pesticide Programs/ OPP first examined the pesticides, atrazine, simazine, and cyanazine for inclusion in the initial common mechanism group. ... Toxicologically, the pesticides are positive for mammary gland tumors in female Sprague-Dawley (SD) rats, and atrazine and simazine have data suggesting that they interfere with the pituitary luteinizing hormone (LH) pre-ovulatory surge. OPP then examined whether any other 1,3,5-triazines or other pesticides or metabolites containing s-triazine rings shared these characteristics. A subset of eight pesticides containing the triazine moiety -- atrazine, simazine, propazine, cyanazine, terbutylazine, terbumeton, terbutryn, tribenuron methyl (Express) -- from this larger group were found to cause the similar toxic effect of inducing mammary gland tumors in only female rats but not male rats or both sexes of mice. Several triazine-containing pesticides do not cause that carcinogenic profile -- ametryn, prometryn, prometon, metsulfuron methyl, trisulfuron, chlorsulfuron, and DPXM6316 (Harmony). It should be pointed out that there is no known common mechanism of toxicity to group ametryn, prometryn, prometon, metsulfuron methyl, trisulfuron, chlorsulfuron, or DPX-M6316 (Harmony) with the other eight pesticides., Simazine, as well as other triazines, appears to act on metabolism of plant hormones, particularly plant growth regulation hormones. This conclusion results from studies in which triazines (including simazine), when applied at low rates, resulted in more vigorous and healthy plants than controls, yet at higher rates of application, resulted in growth inhibition. /Simazine & other triazines/, Since chlorosis is the first sign of the effect of triazines on plants, interference with carbon dioxide assimilation & sugar formation can be expected. Studies showing that Hill reaction is inhibited confirmed this. /Triazines/, ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the production of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/ | |
Record name | PROMETON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
SAMPLES OF 2-METHOXY-4,6-BIS(ISOPROPYLAMINO)-1,3,5-TRIAZINE WERE SCREENED FOR VOLATILE NITROSAMINE CONTAMINATION & NO NITROSAMINE WAS DETECTED OVER 1 PPM. | |
Record name | PROMETON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Prometon | |
Color/Form |
Colorless powder, White, crystalline, Crystalline solid | |
CAS RN |
1610-18-0 | |
Record name | Prometon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1610-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Prometon [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001610180 | |
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Record name | prometon | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163048 | |
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Record name | 1,3,5-Triazine-2,4-diamine, 6-methoxy-N2,N4-bis(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Prometon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prometon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.044 | |
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Record name | PROMETON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY7SQ0399L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PROMETON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
91 to 92 °C | |
Record name | PROMETON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.